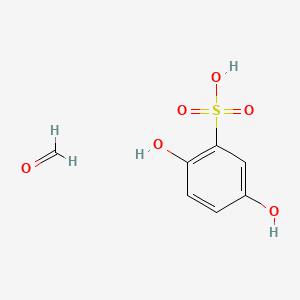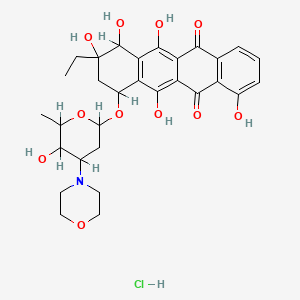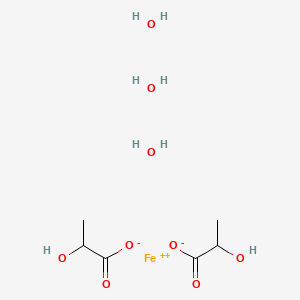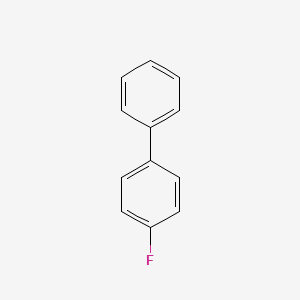
4-氟联苯
描述
Synthesis Analysis
The synthesis of 4-Fluorobiphenyl involves several methods, including cross-coupling reactions and diazotization processes. Lang et al. developed a practical synthesis via a cross-coupling reaction of 2-fluoro-4-bromobiphenyl in good yield, highlighting the challenges and solutions in the synthesis of such compounds due to the costs and toxicities of reagents like palladium and phenylboronic acid (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Fluorobiphenyl has been determined using techniques like electron diffraction and X-ray crystallography, revealing detailed structural parameters such as bond lengths, angles, and torsion angles. These studies provide insights into the planarity and torsional angles between the phenyl rings, which are crucial for understanding the compound's physical and chemical properties (Zeitz et al., 1977).
Chemical Reactions and Properties
4-Fluorobiphenyl participates in various chemical reactions, including electropolymerization, and serves as a precursor for the synthesis of complex molecules. The electropolymerization mechanism and its applications in creating materials with specific electronic and optical properties have been supported by DFT calculations, showcasing its versatility in material science (Topal et al., 2021).
Physical Properties Analysis
The physical properties of 4-Fluorobiphenyl, including its phase behavior, melting points, and transition temperatures, have been extensively studied. The influence of fluorination on the physical properties of biphenyl derivatives, such as their mesomorphic behavior and liquid crystal phases, has been documented, providing valuable information for the design of liquid crystal displays and other applications (Walz et al., 1987).
Chemical Properties Analysis
The chemical properties of 4-Fluorobiphenyl, including its reactivity and interactions with other molecules, are influenced by the presence of the fluorine atom. Studies on its vibrational properties, molecular docking, and quantum chemical analysis have shed light on its stability, charge transfer, and potential applications in molecular electronics and pharmacology (Mary et al., 2015).
科学研究应用
Specific Scientific Field
This application falls under the field of Biotechnology .
Summary of the Application
4-Fluorobiphenyl is used in the study of the biodegradation and biotransformation of organofluorine compounds. Organofluorine compounds are increasingly used in agriculture, human and veterinary medicine, and industry, raising concerns about their fate in the environment .
Methods of Application or Experimental Procedures
The bacterial metabolism of fluorobiphenyl has been investigated in Pseudomonas pseudoalcaligenes KF707, a known degrader of chlorobiphenyl. This bacterium degrades 2- and 4-fluorobiphenyl to the corresponding fluorobenzoates .
Results or Outcomes
The study found that microorganisms can degrade organofluorine compounds, either via specific enzymatic hydrolysis of the C–F bond, or through transformation by catabolic enzymes with broad substrate specificities .
Biotransformation of Fluorobiphenyl by Cunninghamella elegans
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
4-Fluorobiphenyl is used in the study of the biotransformation of fluorobiphenyl by the fungus Cunninghamella elegans .
Methods of Application or Experimental Procedures
The fungus Cunninghamella elegans is used to degrade 4-fluorobiphenyl into a variety of more polar metabolites .
Results or Outcomes
The study found that 99.7% of 4-fluorobiphenyl was degraded to a variety of more polar metabolites by C. elegans over 5 days .
Chemical Analysis
Specific Scientific Field
This application falls under the field of Chemical Analysis .
Summary of the Application
4-Fluorobiphenyl is used in chemical analysis to understand its properties and behavior .
Methods of Application or Experimental Procedures
The properties of 4-Fluorobiphenyl are analyzed using various chemical analysis techniques .
Results or Outcomes
The study provides detailed information about the properties of 4-Fluorobiphenyl, including its molecular weight, structure, and other related data .
Biotransformation of Fluorobiphenyl by Tylospora fibrilosa
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
4-Fluorobiphenyl is used in the study of the biotransformation of fluorobiphenyl by the ectomycorrhizal fungus, Tylospora fibrilosa .
Methods of Application or Experimental Procedures
The fungus Tylospora fibrilosa is used to degrade 4-fluorobiphenyl into a variety of more polar metabolites .
Results or Outcomes
The study found that 4-fluorobiphenyl is transformed by Tylospora fibrilosa, yielding 3- and 4-hydroxylated 4-fluorobiphenyl in addition to four other uncharacterised compounds .
Degradation of Fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
4-Fluorobiphenyl is used in the study of the degradation of fluorobiphenyl by the bacterium Pseudomonas pseudoalcaligenes KF707 .
Methods of Application or Experimental Procedures
The bacterium Pseudomonas pseudoalcaligenes KF707 is used to degrade 2- and 4-fluorobiphenyl .
Results or Outcomes
The study found that growth on 4-fluorobiphenyl yielded 4-fluorobenzoate .
属性
IUPAC Name |
1-fluoro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZJEIKQYLEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186111 | |
| Record name | 4-Fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 4-Fluorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00901 [mmHg] | |
| Record name | 4-Fluorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Fluorobiphenyl | |
CAS RN |
324-74-3 | |
| Record name | 4-Fluorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUOROBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

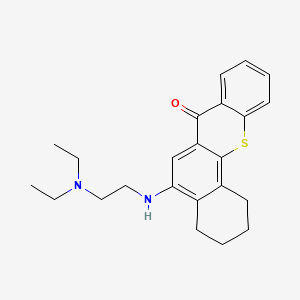
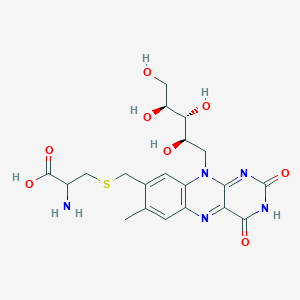
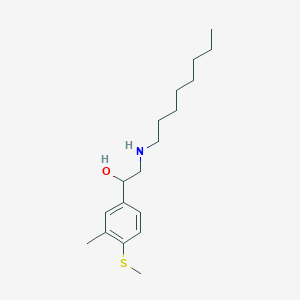
![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-4-methylpentanoate](/img/structure/B1198687.png)

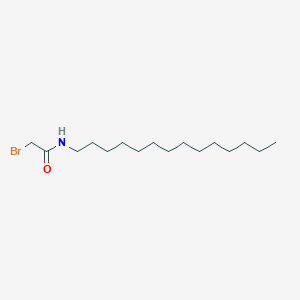
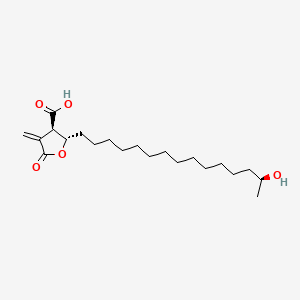
![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)
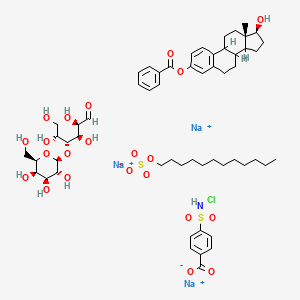
![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)
